Acetamide, N-4-pyrenyl-
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Overview
Description
Acetamide, N-4-pyrenyl- is an organic compound with the molecular formula C₁₈H₁₃NO. It is a derivative of acetamide where the nitrogen atom is bonded to a pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-4-pyrenyl- typically involves the acylation of 4-aminopyrene with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-4-pyrenyl- can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the pyrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Pyrenequinones
Reduction: Pyrenylamines
Substitution: Halogenated or nitrated pyrene derivatives
Scientific Research Applications
Acetamide, N-4-pyrenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the photophysical properties of the pyrene moiety.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of Acetamide, N-4-pyrenyl- is primarily related to its ability to interact with biological molecules through non-covalent interactions such as π-π stacking and hydrogen bonding. The pyrene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromopyrene
- 4-Acetylpyrene
- 4-Nitropyrene
Comparison
Acetamide, N-4-pyrenyl- is unique due to the presence of both the acetamide and pyrene moieties, which confer distinct chemical and biological properties. Compared to other pyrene derivatives, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
120015-02-3 |
---|---|
Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
N-pyren-4-ylacetamide |
InChI |
InChI=1S/C18H13NO/c1-11(20)19-16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h2-10H,1H3,(H,19,20) |
InChI Key |
ZTMDPCNUNXVEAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Origin of Product |
United States |
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